1-(2-bromophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(2-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a brominated phenyl group attached to a cyclopropylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the following steps:
Bromination of Phenyl Group: The starting material, phenylmethanesulfonamide, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the ortho position of the phenyl ring.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to form the final product. The reaction is usually carried out in a solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonyl derivatives.
Reduction: Reduced sulfonamide derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-N-cyclopropylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the cyclopropylmethanesulfonamide moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromophenyl)-N-cyclopropylmethanesulfonamide can be compared with other similar compounds such as:
1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-N-cyclopropylmethanesulfonamide: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-N-cyclopropylmethanesulfonamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-10-4-2-1-3-8(10)7-15(13,14)12-9-5-6-9/h1-4,9,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDCSJODZJRWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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